molecular formula C14H21O3P B14471865 Dipropyl (1-phenylethenyl)phosphonate CAS No. 66324-32-1

Dipropyl (1-phenylethenyl)phosphonate

Cat. No.: B14471865
CAS No.: 66324-32-1
M. Wt: 268.29 g/mol
InChI Key: SGNRSTQSAWZKCQ-UHFFFAOYSA-N
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Description

Dipropyl (1-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethenyl moiety. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to biochemical, thermal, and photochemical decomposition . Phosphonates have diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipropyl (1-phenylethenyl)phosphonate can be achieved through various methods. One common approach involves the cross-coupling of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst, such as Pd(PPh₃)₄, under microwave irradiation . This method ensures the retention of configuration at the phosphorus center and in the vinyl moiety. Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds.

Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium-catalyzed cross-coupling reactions and visible-light-mediated reactions are common due to their efficiency and scalability . Additionally, the use of microwave irradiation and visible-light illumination helps in achieving high yields within a short reaction time, making these methods suitable for industrial applications.

Comparison with Similar Compounds

Dipropyl (1-phenylethenyl)phosphonate can be compared with other similar compounds, such as α-hydroxy phosphonates and α-amino phosphonates . These compounds share the phosphonate functional group but differ in their substituents and overall structure. For example, α-hydroxy phosphonates contain a hydroxyl group, while α-amino phosphonates contain an amino group .

The uniqueness of this compound lies in its phenylethenyl moiety, which imparts specific chemical and biological properties. This makes it distinct from other phosphonates and suitable for specific applications in chemistry, biology, and medicine .

Similar Compounds

  • α-Hydroxy phosphonates
  • α-Amino phosphonates
  • Aryl phosphonates
  • Phosphine oxides
  • Phosphonic acids

This compound stands out due to its unique structure and versatile applications, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

66324-32-1

Molecular Formula

C14H21O3P

Molecular Weight

268.29 g/mol

IUPAC Name

1-dipropoxyphosphorylethenylbenzene

InChI

InChI=1S/C14H21O3P/c1-4-11-16-18(15,17-12-5-2)13(3)14-9-7-6-8-10-14/h6-10H,3-5,11-12H2,1-2H3

InChI Key

SGNRSTQSAWZKCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(=C)C1=CC=CC=C1)OCCC

Origin of Product

United States

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